molecular formula C21H38N8O6 B1216750 Tuftsin, (3,4-dehydro-pro)(3)- CAS No. 91502-65-7

Tuftsin, (3,4-dehydro-pro)(3)-

Cat. No. B1216750
CAS RN: 91502-65-7
M. Wt: 498.6 g/mol
InChI Key: OHGJMPDANPWMKQ-NNFXCFJSSA-N
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Description

Synthesis Analysis

The synthesis of Tuftsin and its analogs, including “Tuftsin, (3,4-dehydro-pro)(3)-”, involves solid-phase methods and bioactivity analysis. For instance, the synthesis of tuftsin analogs with α,β-dehydrolysine has been explored, highlighting modifications to enhance phagocytic activity (Gupta, Jain, & Chauhan, 1994). Another method utilizes trifluoromethanesulfonic acid for deprotection and resin cleavage in solid-phase synthesis, emphasizing the peptide’s potential for phagocytosis stimulation (Chaudhuri & Najjar, 1979).

Molecular Structure Analysis

The molecular structure of Tuftsin has been examined through techniques like 2D NMR spectroscopy, revealing its conformation in solution and the presence of two families of conformations characterized by a trans or cis Lys-Pro bond (D'Ursi et al., 1992). Such studies provide insights into the peptide's potential antitumor activities and the impact of its structural conformations on biological functions.

Chemical Reactions and Properties

Research on tuftsin and its analogs, including modifications with α,β-dehydrolysine, focuses on enhancing their biological activity through chemical modifications. These studies involve investigating the peptide's phagocytic activity, showcasing the direct correlation between chemical structure modifications and biological activity enhancements (Gupta, Jain, & Chauhan, 1994).

Physical Properties Analysis

Investigations into tuftsin’s physical properties, such as its solution conformation, have been conducted using circular dichroism (CD) spectroscopy. These studies reveal a mixture of random coil and beta-turns in its structure, potentially contributing to its bioactive conformation (Siddiqui, Sharma, & Kumar, 1996).

Chemical Properties Analysis

The chemical properties of tuftsin, including its analogs, are critical for understanding its biological activity. The synthesis and investigation of O-glycosylated tuftsins demonstrate the importance of chemical modifications in enhancing the peptide’s immunomodulatory effects (Filira et al., 2009). Moreover, the study of acetylenic analogues for the preparation of structurally unmodified, tritiated peptides further illustrates the intricate relationship between chemical structure and biological function (Auger & Blanot, 2009).

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin have been studied extensively. This analogue of tuftsin, prepared through solid-phase synthetic methods, exhibits similar chemotactic effects to tuftsin at certain concentrations. Interestingly, [delta 3-pro3]-tuftsin demonstrated increased phagocytic indices, enhancing the bactericidal and phagocytic activities of polymorphonuclear leukocytes (PMN) compared to tuftsin (Amoscato et al., 1984).

Bioactivity of Analogs

Studies have also explored the bioactivity of tuftsin analogs containing α,β-dehydrolysine. These analogs have been synthesized and their phagocytic activity evaluated, adding to the understanding of tuftsin's biological functionality and potential therapeutic applications (Gupta et al., 1994).

Infrared Spectroscopic Investigations

Infrared spectroscopy has been utilized to investigate the ability of tuftsin and its analogs to form folded, intramolecularly hydrogen-bonded structures. This research highlights the importance of proline in position 3 of the peptide chain for the formation of beta-turns, suggesting a correlation between these structural features and biological activity (Sucharda-Sobczyk et al., 1979).

Solution Conformation Studies

The solution conformation of tuftsin has been analyzed using 2D NMR spectroscopy, revealing the presence of two families of conformations characterized by a trans or cis Lys-Pro bond. This study provides insights into the structural dynamics of tuftsin and its analogs, which may be crucial for understanding their biological functions (D'Ursi et al., 1992).

Immunogenesis Effects

The effects of tuftsin and its analogs on immunogenesis have also been a focus of research. Tuftsin's ability to stimulate cell functions, such as mobility, phagocytosis, and antibacterial activity, has been well-documented. However, the impact of tuftsin on immune response parameters warrants further investigation, particularly in determining optimal administration schemes and understanding the effects of tuftsin analogs on specific antibody formation (Val'dman et al., 1982).

Mechanism of Action

Target of Action

Tuftsin, (3,4-dehydro-pro)(3)-, is a tetrapeptide with the sequence Thr-Lys-Pro-Arg . It is primarily targeted at phagocytic cells, including polymorphonuclear leukocyte (PMN) cells from humans, dogs, rabbits, and cows, as well as macrophages from the lung and peritoneal cavity of mice, guinea pigs, and mouse bone marrow cells . These cells play a crucial role in the immune system, helping to clear the body of harmful substances such as bacteria and dead or dying cells.

Mode of Action

Tuftsin acts by stimulating phagocytosis, the process by which cells engulf and digest particles and microorganisms . It achieves this by binding to specific receptors on the outer membrane of phagocytic cells . The compound also stimulates pinocytosis, a form of endocytosis, in phagocytic cells . Furthermore, it has been found to augment the formation of reactive oxygen compounds, which play a key role in the immune response .

Biochemical Pathways

The activation of phagocytic cells by Tuftsin triggers a complex biochemical pathway that involves the stimulation of several functions of the phagocyte . These include phagocytosis, kinesis, immunogenic activity, hexose monophosphate shunt, bactericidal activity, and most importantly, tumoricidal activity .

Pharmacokinetics

It is known that the compound is released from immunoglobulin g by the action of two enzymes, tuftsin-endocarboxypeptidase and carboxypeptidase β . The released Tuftsin is biologically active and can bind to the outer membrane of phagocytic cells .

Result of Action

The activation of phagocytic cells by Tuftsin results in enhanced phagocytosis and pinocytosis, leading to the clearance of harmful substances from the body . Additionally, the compound stimulates the formation of reactive oxygen compounds, contributing to the immune response .

Future Directions

Tuftsin is an attractive therapeutic candidate against COVID-19 and can be considered for translational as well as clinical studies . It has been shown to decrease the proinflammatory environment of EAE, a well-established animal model for MS .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h5,8,12-16,30H,2-4,6-7,9-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13?,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJMPDANPWMKQ-NNFXCFJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CC=CC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC(CCCCN)C(=O)N1CC=C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919691
Record name N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91502-65-7
Record name Tuftsin, (3,4-dehydro-pro)(3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091502657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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